7-Chloroindole-3-acetic acid
Overview
Description
7-Chloroindole-3-acetic acid is a chloroindole-3-acetic acid . It has a molecular formula of C10H8ClNO2, an average mass of 209.62876, and a monoisotopic mass of 209.02436 .
Synthesis Analysis
While the exact synthesis process for 7-Chloroindole-3-acetic acid is not detailed in the search results, a related compound, indole-3-acetic acid (IAA), has been synthesized by an endophytic fungus, Colletotrichum fructicola CMU-A109 . The highest IAA yield was obtained after 26 days of cultivation in liquid medium supplemented with 8 mg/mL L-tryptophan at 30°C .
Molecular Structure Analysis
The molecular structure of 7-Chloroindole-3-acetic acid consists of a chlorinated indole ring attached to an acetic acid group . The InChI string for the compound is InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14)
.
Scientific Research Applications
Applications in Plant Growth and Development
7-Chloroindole-3-acetic acid is primarily known for its role as a potent auxin in various biological assays related to plant growth and development. Studies have demonstrated the structural features of auxins like 7-Chloroindole-3-acetic acid required to induce auxin-mediated growth in plants. This compound is a naturally occurring auxin in certain plants and has been identified in species like Pinus sylvestris. Its role in normal plant growth and development, particularly in species like Pisum sativum and Vicia faba, has been a subject of research. The unique function of 7-Chloroindole-3-acetic acid in plant growth regulation emphasizes its importance in the field of botany and agriculture (Reinecke, 2004).
Role in Root Formation and Plant Development
The compound and its esters have been synthesized and tested for biological activities, demonstrating strong elongation activity toward Avena coleoptiles, exceeding that of indole-3-acetic acid. The biological activities of its esters, especially the methyl, ethyl, and allyl esters, were as potent as the free acid. These compounds have shown to inhibit Chinese cabbage hypocotyl growth and induce severe swelling and formation of numerous lateral roots in black gram seedlings, even at low concentrations. Additionally, adventitious root formation in Serissa japonica cuttings was dramatically promoted by these esters, marking their significance in plant tissue culture and horticulture (Katayama, 2000).
Significance in Seed Development and Auxin Biosynthesis
The biosynthesis of 7-Chloroindole-3-acetic acid, the only halogenated plant hormone, is of particular interest, especially in seeds of agriculturally important legumes. Research shows that this auxin is synthesized via novel intermediates, and its levels are crucial during the maturation of seeds like those of pea (Pisum sativum). Understanding the biosynthesis and function of 7-Chloroindole-3-acetic acid can provide insights into the regulation of plant growth and development, offering potential applications in agriculture and plant biotechnology (Tivendale et al., 2012).
Safety And Hazards
Future Directions
Research into indole derivatives, including 7-Chloroindole-3-acetic acid, is ongoing. Indole derivatives have been found to possess various biological activities, making them of interest for potential therapeutic applications . Additionally, the production of halogenated tryptophan (Trp), indole-3-acetonitrile (IAN) and IAA has been shown to be possible in transgenic Arabidopsis thaliana in planta with the help of bacterial halogenating enzymes .
properties
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOAZUXPPBRTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172640 | |
Record name | Indole-3-acetic acid, 7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroindole-3-acetic acid | |
CAS RN |
1912-41-0 | |
Record name | 7-Chloro-1H-indole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-acetic acid, 7-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-acetic acid, 7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-Chloro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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